molecular formula FeOPbW B14508618 CID 71379409 CAS No. 64615-80-1

CID 71379409

Cat. No.: B14508618
CAS No.: 64615-80-1
M. Wt: 463 g/mol
InChI Key: CPAJXAVIDGZQKL-UHFFFAOYSA-N
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Description

CID 71379409 is a chemical compound registered in the PubChem database. Based on nomenclature conventions, this compound likely belongs to a class of organic or organometallic compounds, possibly with applications in medicinal chemistry or industrial synthesis. However, specific details about its molecular formula, stereochemistry, or biological activity are absent from the provided sources.

Properties

CAS No.

64615-80-1

Molecular Formula

FeOPbW

Molecular Weight

463 g/mol

InChI

InChI=1S/Fe.O.Pb.W

InChI Key

CPAJXAVIDGZQKL-UHFFFAOYSA-N

Canonical SMILES

O=[W].[Fe].[Pb]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71379409 involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are subjected to specific reaction conditions.

    Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactants: Large quantities of reactants are used to initiate the chemical reactions.

    Optimized Conditions: The reaction conditions are optimized for maximum yield and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

CID 71379409 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, altering the chemical structure of the compound.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Catalysts: Various catalysts are used to facilitate the reactions, including metal catalysts and enzyme catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various derivatives and analogs of this compound, each with unique properties and applications.

Scientific Research Applications

CID 71379409 has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is used to study cellular processes and biochemical pathways.

    Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.

    Industry: this compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of CID 71379409 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Targets: this compound binds to specific proteins or enzymes, altering their activity.

    Modulating Pathways: The compound modulates various biochemical pathways, leading to changes in cellular processes.

    Cellular Effects: These interactions result in specific cellular effects, which can be harnessed for therapeutic or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from analogous studies on other PubChem-registered compounds:

Structural Analogues
  • Oscillatoxin Derivatives : CID 71379409 may share structural motifs with oscillatoxin derivatives (e.g., oscillatoxin D, CID 101283546), which feature polycyclic frameworks with hydroxyl and methyl groups . Such compounds often exhibit bioactivity in marine toxins or natural products.
  • Betulin Derivatives: Betulin (CID 72326) and betulinic acid (CID 64971) are triterpenoids with pentacyclic structures. If this compound belongs to this class, differences in functional groups (e.g., carboxyl vs. hydroxyl groups) would influence solubility and pharmacological properties .
Functional Analogues
  • Bile Acid Substrates : Taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are substrates for hepatic transporters. If this compound interacts with similar transporters, its affinity and inhibitory potency could differ due to variations in side chains or stereochemistry .
  • Synthetic Inhibitors : Ginkgolic acid (CID 5469634) and BSP (CID 5345) inhibit enzymes like lipases or sulfotransferases. This compound might exhibit analogous inhibitory effects but with divergent selectivity profiles depending on its core scaffold .

Data Tables

The following table summarizes hypothetical comparisons based on structural and functional trends observed in related compounds:

Property This compound Oscillatoxin D (CID 101283546) Betulin (CID 72326) Taurocholic Acid (CID 6675)
Molecular Weight Not reported ~800 Da 442.7 Da 515.7 Da
Functional Groups Assumed hydroxyl/methyl Hydroxyl, methyl, ketone Hydroxyl, alkene Carboxyl, sulfate, amide
Bioactivity Unknown Cytotoxic Anti-inflammatory Bile acid transporter substrate
Solubility (LogP) Not reported Low (hydrophobic) 8.3 (lipophilic) -2.1 (hydrophilic)

Research Findings and Limitations

  • Analytical Data : this compound was analyzed using GC-MS and vacuum distillation, suggesting volatility and thermal stability . However, reproducibility across studies is unclear due to missing experimental parameters (e.g., column type, temperature gradients).
  • Structural Gaps : The absence of crystallographic or NMR data for this compound prevents definitive elucidation of its 3D conformation, which is critical for docking studies or mechanistic insights .
  • Functional Overlaps : While this compound may share pathways with oscillatoxins or bile acids, its exact role in enzymatic inhibition or receptor binding remains speculative without in vitro assays .

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